Adrenomedullin (16-31), human

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

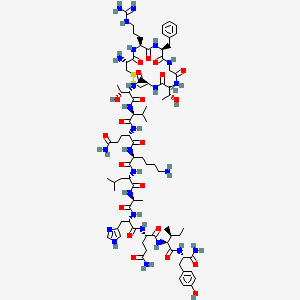

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(4R,7S,13S,16S,19R)-19-amino-13-benzyl-16-(3-carbamimidamidopropyl)-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C82H129N25O21S2/c1-10-42(6)64(79(126)99-55(67(87)114)32-47-21-23-49(110)24-22-47)106-74(121)54(26-28-61(86)112)97-76(123)58(34-48-35-90-39-93-48)100-68(115)43(7)94-75(122)56(31-40(2)3)101-71(118)51(19-14-15-29-83)96-73(120)53(25-27-60(85)111)98-78(125)63(41(4)5)105-81(128)66(45(9)109)107-77(124)59-38-130-129-37-50(84)69(116)95-52(20-16-30-91-82(88)89)72(119)102-57(33-46-17-12-11-13-18-46)70(117)92-36-62(113)104-65(44(8)108)80(127)103-59/h11-13,17-18,21-24,35,39-45,50-59,63-66,108-110H,10,14-16,19-20,25-34,36-38,83-84H2,1-9H3,(H2,85,111)(H2,86,112)(H2,87,114)(H,90,93)(H,92,117)(H,94,122)(H,95,116)(H,96,120)(H,97,123)(H,98,125)(H,99,126)(H,100,115)(H,101,118)(H,102,119)(H,103,127)(H,104,113)(H,105,128)(H,106,121)(H,107,124)(H4,88,89,91)/t42-,43-,44+,45+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-,64-,65-,66-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYSITIBGEJGZGX-FXMFISEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CNC=N2)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)C(C)O)CC4=CC=CC=C4)CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3)[C@@H](C)O)CC4=CC=CC=C4)CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C82H129N25O21S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1865.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Adrenomedullin (16-31) Human: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenomedullin (B612762) (AM) is a 52-amino acid peptide hormone first isolated from human pheochromocytoma tissue in 1993 by Kitamura and colleagues.[1] A member of the calcitonin gene-related peptide (CGRP) superfamily, full-length human AM is a potent vasodilator.[1] Subsequent research has focused on various fragments of this peptide to understand the structure-activity relationships and identify key functional domains. Among these, Adrenomedullin (16-31) human, a 16-amino acid fragment, has garnered significant interest due to its distinct biological activities that contrast with the full-length peptide. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of human Adrenomedullin (16-31).

Discovery and Initial Characterization

The discovery of Adrenomedullin (16-31) is rooted in the exploration of synthetic fragments of the full-length human Adrenomedullin (hADM) to elucidate its functional domains. Unlike the full-length peptide which was isolated from biological sources, the (16-31) fragment was first described in the scientific literature as a "newly synthesized human adrenomedullin (hADM) analog" in a 1997 study by Champion et al. published in the journal Peptides.[2] This seminal work investigated the vasoactive properties of this specific fragment and revealed its unique physiological effects.

Initial characterization demonstrated that, contrary to the potent hypotensive activity of the full-length hADM, intravenous administration of hADM (16-31) induced a dose-dependent increase in systemic arterial pressure in rats.[2] This pressor activity was found to be approximately 10-fold less potent than norepinephrine (B1679862) on a nanomole basis.[2] Interestingly, this effect was species-specific, as no significant change in systemic arterial pressure was observed in cats, even at high doses.[2] Further investigation in the rat model suggested that the pressor response is mediated by the release of catecholamines and the subsequent activation of alpha-adrenergic receptors, as the effect was significantly attenuated by phentolamine (B1677648) or reserpine.[2]

Synthesis and Purification

The synthesis of Adrenomedullin (16-31) is achieved through standard solid-phase peptide synthesis (SPPS) protocols, a well-established method for the chemical synthesis of peptides.

Experimental Protocol: Representative Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the manual Fmoc-based solid-phase synthesis of Adrenomedullin (16-31).

Resin Preparation:

-

Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

-

Remove the Fmoc protecting group from the resin by treating with 20% piperidine (B6355638) in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF to remove excess piperidine and byproducts.

Peptide Chain Elongation:

-

Amino Acid Coupling: For each amino acid in the sequence (starting from the C-terminal Tyrosine), dissolve the Fmoc-protected amino acid (3 equivalents), a coupling reagent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add a base like N,N-diisopropylethylamine (DIEA) (6 equivalents) to the resin, followed by the activated amino acid solution. Agitate the reaction vessel for 2 hours at room temperature.

-

Washing: After each coupling step, wash the resin with DMF to remove unreacted reagents.

-

Fmoc Deprotection: Remove the Fmoc group from the newly added amino acid with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin thoroughly with DMF.

-

Repeat steps 1-4 for each subsequent amino acid in the Adrenomedullin (16-31) sequence.

-

Disulfide Bond Formation: After assembly of the linear peptide, the disulfide bridge between the two cysteine residues is formed on the resin using an oxidizing agent such as thallium (III) trifluoroacetate.

Cleavage and Deprotection:

-

Wash the resin with dichloromethane (B109758) (DCM).

-

Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

-

Collect fractions containing the pure peptide and confirm the identity and purity by mass spectrometry and analytical HPLC.

-

Lyophilize the pure fractions to obtain the final peptide product.

Biological Activity and Signaling Pathway

The biological effects of Adrenomedullin (16-31) are distinct from the full-length peptide and are thought to be mediated through its interaction with the Calcitonin Gene-Related Peptide (CGRP) receptor.

Receptor Binding

Adrenomedullin (16-31) has been reported to have an appreciable affinity for the CGRP1 receptor.[3] However, specific quantitative binding data such as Ki or IC50 values for the human (16-31) fragment at the CGRP1 receptor are not extensively documented in the readily available literature. The interaction is significant enough to elicit a biological response.

Table 1: Adrenomedullin (16-31) Biological Activity Summary

| Parameter | Observation | Species | Reference |

| Vasoactivity | Pressor (increases blood pressure) | Rat | [2] |

| No significant effect | Cat | [2] | |

| Mechanism of Pressor Effect | Mediated by catecholamine release and activation of alpha-adrenergic receptors | Rat | [2] |

| Receptor Affinity | Appreciable affinity for the CGRP1 receptor | Not specified | [3] |

Signaling Pathway

While the direct signaling cascade initiated by Adrenomedullin (16-31) binding to the CGRP1 receptor has not been explicitly detailed in the literature, it is presumed to follow the canonical signaling pathway of CGRP receptor activation. The CGRP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gs alpha subunits.

Proposed Signaling Cascade:

-

Receptor Binding: Adrenomedullin (16-31) binds to the CGRP1 receptor complex, which consists of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).

-

G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gs protein.

-

Adenylyl Cyclase Activation: The activated alpha subunit of Gs stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Second Messenger Signaling: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.

It is important to note that full-length Adrenomedullin has also been shown to induce intracellular calcium mobilization in certain cell types.[4] Whether the (16-31) fragment can also elicit this response via the CGRP receptor requires further investigation.

Experimental Protocols

Vasoactivity Assay in Anesthetized Rats

This protocol is based on the methodology described by Champion et al. (1997).[2]

-

Animal Preparation: Anesthetize male Sprague-Dawley rats. Insert catheters into the carotid artery for blood pressure monitoring and the jugular vein for intravenous drug administration.

-

Hemodynamic Monitoring: Connect the arterial catheter to a pressure transducer to continuously record systemic arterial pressure and heart rate.

-

Drug Administration: Prepare solutions of Adrenomedullin (16-31) in saline at various concentrations. Administer bolus intravenous injections of the peptide at increasing doses (e.g., 10-300 nmol/kg).

-

Data Analysis: Record the changes in mean arterial pressure from baseline at each dose. To investigate the mechanism, pre-treat animals with an alpha-adrenergic antagonist (e.g., phentolamine) or a catecholamine-depleting agent (e.g., reserpine) before administering Adrenomedullin (16-31) and compare the pressor responses.

In Vitro cAMP Assay

This is a general protocol to assess the effect of Adrenomedullin (16-31) on intracellular cAMP levels in a cell line expressing the CGRP receptor (e.g., SK-N-MC cells).

-

Cell Culture: Culture SK-N-MC cells in appropriate media until they reach 80-90% confluency in 24-well plates.

-

Pre-incubation: Wash the cells with serum-free media and pre-incubate with a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for 15-30 minutes to prevent cAMP degradation.

-

Stimulation: Treat the cells with varying concentrations of Adrenomedullin (16-31) for 10-15 minutes at 37°C. Include a positive control (e.g., forskolin) and a vehicle control.

-

Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log of the Adrenomedullin (16-31) concentration to determine the dose-response relationship and calculate the EC50.

Conclusion

Adrenomedullin (16-31) represents a fascinating example of how a peptide fragment can exhibit biological activities that are distinct from its parent molecule. Its discovery through chemical synthesis and subsequent characterization have provided valuable insights into the structure-function relationship of Adrenomedullin. The pressor effect in rats, mediated by catecholamine release, and its affinity for the CGRP receptor highlight its potential as a tool for studying cardiovascular physiology and receptor pharmacology. Further research is warranted to fully elucidate its receptor binding kinetics and the specific downstream signaling events it triggers. This technical guide provides a comprehensive foundation for researchers and drug development professionals interested in exploring the multifaceted nature of Adrenomedullin and its derivatives.

References

- 1. Adrenomedullin reduces intracellular calcium concentration in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adrenomedullin (16-31) has pressor activity in the rat but not the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Adrenomedullin stimulates two signal transduction pathways, cAMP accumulation and Ca2+ mobilization, in bovine aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Characterization of Human Adrenomedullin (16-31)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Adrenomedullin (B612762) (16-31) [AM(16-31)] is a peptide fragment derived from the full-length 52-amino acid hormone, adrenomedullin. While adrenomedullin itself is known for its potent vasodilatory effects, the initial characterization of the AM(16-31) fragment has revealed a contrasting physiological profile. This technical guide provides a comprehensive overview of the foundational studies characterizing the receptor binding, signaling pathways, and functional effects of human AM(16-31). The information presented herein is intended to serve as a detailed resource for researchers and professionals involved in cardiovascular pharmacology and drug development.

Receptor Binding and Affinity

Human AM(16-31) has been identified to have an appreciable affinity for the Calcitonin Gene-Related Peptide (CGRP) type 1 (CGRP1) receptor.[1][2][3][4] The CGRP1 receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[5][6][7]

While the qualitative affinity of AM(16-31) for the CGRP1 receptor is established, specific quantitative binding data such as dissociation constant (Kd) or inhibition constant (Ki) values from competitive radioligand binding assays are not extensively reported in the currently available literature. Further dedicated binding studies are required to definitively quantify the binding affinity of human AM(16-31) to the CGRP1 receptor.

Signaling Pathways

The canonical signaling pathway activated by ligands of the CGRP1 receptor involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][8][9] However, the direct effect of human AM(16-31) binding on cAMP accumulation has not been quantitatively detailed in published studies.

Interestingly, the primary characterized downstream effect of AM(16-31) in specific preclinical models is not directly linked to the cAMP pathway but rather to a distinct signaling cascade involving the release of catecholamines and subsequent activation of α-adrenergic receptors.[1] This suggests a potentially complex or indirect mechanism of action following receptor engagement.

Adrenomedullin Signaling Overview

To provide context, the broader adrenomedullin peptide family primarily signals through Gs-protein coupled receptors, leading to the activation of adenylyl cyclase and generation of cAMP.[2][8][9] This in turn activates Protein Kinase A (PKA), which can phosphorylate various downstream targets to elicit cellular responses. Some studies also suggest cAMP-independent pathways for adrenomedullin, involving intracellular calcium mobilization.[5]

Caption: General signaling pathway for Adrenomedullin.

Functional Characterization: Pressor Effect

The most distinct functional characteristic of human AM(16-31) identified in initial studies is its pressor activity, causing an increase in systemic arterial pressure in rats.[1] This effect is in stark contrast to the potent hypotensive activity of the full-length human adrenomedullin.

Mechanism of Pressor Activity

The pressor response to AM(16-31) in rats is mediated by the release of catecholamines, such as norepinephrine.[1] These released catecholamines then act on α-adrenergic receptors on vascular smooth muscle cells, leading to vasoconstriction and an elevation in blood pressure.[1] This mechanism has been confirmed by studies showing that the pressor effect of AM(16-31) is significantly attenuated by the administration of phentolamine, an α-adrenergic antagonist, and reserpine, which depletes catecholamine stores.[1]

Caption: Mechanism of the pressor effect of AM(16-31) in rats.

Species-Specific Effects

A critical aspect of the initial characterization of human AM(16-31) is the marked species difference in its physiological effects. While it exhibits a dose-dependent pressor activity in rats, it has no significant effect on systemic arterial pressure in cats, even at high doses.[1] The precise molecular basis for this species-specific response has not been fully elucidated and warrants further investigation.

Quantitative Data Summary

The following table summarizes the available quantitative data from the initial characterization studies of human Adrenomedullin (16-31).

| Parameter | Species | Value | Reference |

| Pressor Activity | |||

| Dose Range (IV) | Rat | 10-300 nmol/kg | [1] |

| Potency vs. Norepinephrine | Rat | ~10-fold less potent | [1] |

| Effect on Arterial Pressure | Cat | No significant effect up to 1,000 nmol/kg | [1] |

| Receptor Binding | |||

| Receptor Target | - | CGRP1 Receptor | [1][2][3][4] |

| Binding Affinity (Ki/Kd) | - | Data not available | - |

| Functional Signaling | |||

| Effect on cAMP | - | Data not available | - |

Experimental Protocols

In Vivo Pressor Activity Assay (Rat Model)

This protocol is a generalized representation based on the methodology described in the initial characterization studies.[1]

1. Animal Preparation:

-

Adult male rats are anesthetized.

-

The femoral artery and vein are cannulated for blood pressure monitoring and intravenous drug administration, respectively.

-

A tracheotomy may be performed to ensure a clear airway.

-

Body temperature is maintained at 37°C.

2. Blood Pressure Measurement:

-

The arterial cannula is connected to a pressure transducer, and systemic arterial pressure is continuously recorded.

-

A stabilization period is allowed after surgery for hemodynamic parameters to reach a steady state.

3. Drug Administration:

-

Human Adrenomedullin (16-31) is dissolved in a suitable vehicle (e.g., saline).

-

The peptide is administered as an intravenous bolus injection at increasing doses (e.g., 10, 30, 100, 300 nmol/kg).

-

Changes in mean arterial pressure are recorded and quantified.

4. Mechanistic Studies (Optional):

-

To investigate the role of the adrenergic system, the pressor response to AM(16-31) can be assessed before and after the administration of:

-

Phentolamine (an α-adrenergic antagonist).

-

Reserpine (a catecholamine-depleting agent).

-

Caption: Workflow for the in vivo pressor activity assay.

Conclusion and Future Directions

The initial characterization of human Adrenomedullin (16-31) has established its unique pressor activity in rats, which is mediated by catecholamine release and α-adrenergic receptor activation. This effect is notably species-specific. While its affinity for the CGRP1 receptor is recognized, a significant gap exists in the quantitative understanding of its binding kinetics and direct impact on canonical second messenger systems like cAMP.

For future research, it is imperative to:

-

Determine the binding affinity (Ki or Kd) of human AM(16-31) to the CGRP1 receptor through comprehensive radioligand binding studies.

-

Quantify the effect of AM(16-31) on intracellular cAMP levels in cell-based assays expressing the CGRP1 receptor.

-

Develop and utilize in vitro assays to directly measure catecholamine release from adrenal chromaffin cells or sympathetic nerve endings in response to AM(16-31).

-

Investigate the molecular basis for the observed species-specific differences in the pressor response.

A more complete understanding of these aspects will be crucial for elucidating the full pharmacological profile of human Adrenomedullin (16-31) and its potential as a research tool or therapeutic agent.

References

- 1. Adrenomedullin (16-31) has pressor activity in the rat but not the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. openaccesspub.org [openaccesspub.org]

- 3. Evidence for a functional adrenomedullin signaling pathway in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ahajournals.org [ahajournals.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. ahajournals.org [ahajournals.org]

- 8. scispace.com [scispace.com]

- 9. Adrenomedullin increases cAMP accumulation and BDNF expression in rat DRG and spinal motor neurons - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Adrenomedullin (16-31): A Core Fragment in Vasomotor Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Adrenomedullin (AM) is a potent vasodilatory peptide with a critical role in cardiovascular homeostasis. Its biological activity is not solely reliant on the full-length 52-amino acid sequence; specific fragments of the peptide exhibit distinct and sometimes opposing physiological effects. Among these, the Adrenomedullin (16-31) fragment, which contains the characteristic intramolecular disulfide bridge, has garnered significant interest for its unique bioactivity. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of AM(16-31) and related fragments, offering insights for researchers and professionals in drug discovery and development.

Core Structural Features and Biological Activity

The primary structure of human Adrenomedullin features a six-membered ring formed by a disulfide bond between cysteine residues at positions 16 and 21. This cyclic structure is a hallmark of the calcitonin gene-related peptide (CGRP) family and is crucial for the vascular effects of Adrenomedullin[1]. While the full-length peptide is a potent hypotensive agent, the AM(16-31) fragment has been shown to elicit pressor, or blood pressure-increasing, activity in rats. This effect is dose-dependent and is mediated by the release of catecholamines and the subsequent activation of alpha-adrenergic receptors. Interestingly, this pressor response to AM(16-31) is species-specific, as it is not observed in cats[2].

The C-terminal amidation of the full-length Adrenomedullin is another critical structural feature for its receptor binding and biological activity. Removal of the C-terminal amide group significantly reduces the peptide's ability to bind to its receptor and stimulate the production of cyclic AMP (cAMP), a key second messenger in its signaling pathway[1].

Quantitative Analysis of Adrenomedullin Fragment Activity

To understand the contribution of different domains of the Adrenomedullin peptide to its overall function, various fragments have been synthesized and evaluated for their ability to bind to the AM receptor and elicit a biological response. The following tables summarize the quantitative data from studies on cultured rat vascular smooth muscle cells, providing a clear comparison of the activities of different AM fragments.

Table 1: Inhibition of [125I]hAM Binding by Adrenomedullin Analogs

| Compound | Description | IC50 (nM) |

| hAM-(1-52)-NH2 | Full-length human Adrenomedullin (amidated) | 0.21 |

| hAM-(13-52)-NH2 | N-terminally truncated fragment | 0.25 |

| hAM-(16-52)-NH2 | N-terminally truncated fragment | 0.28 |

| hAM-(1-51)-NH2 | C-terminally truncated fragment | 18 |

| hAM-(1-52)-OH | Deamidated full-length hAM | 110 |

| [Cys(Acm)16,21]hAM | Linear analog (disulfide bridge disrupted) | >1000 |

| hAM-(22-52)-NH2 | N-terminally truncated fragment | >1000 |

| CGRP (human α) | Related peptide | 0.83 |

Data sourced from studies on cultured rat vascular smooth muscle cells.

Table 2: Stimulation of cAMP Formation by Adrenomedullin Analogs

| Compound | Description | EC50 (nM) |

| hAM-(1-52)-NH2 | Full-length human Adrenomedullin (amidated) | 0.33 |

| hAM-(13-52)-NH2 | N-terminally truncated fragment | 0.35 |

| hAM-(16-52)-NH2 | N-terminally truncated fragment | 0.40 |

| hAM-(1-51)-NH2 | C-terminally truncated fragment | 31 |

| hAM-(1-52)-OH | Deamidated full-length hAM | 180 |

| [Cys(Acm)16,21]hAM | Linear analog (disulfide bridge disrupted) | >1000 |

| hAM-(22-52)-NH2 | N-terminally truncated fragment | No agonistic effect |

| CGRP (human α) | Related peptide | 0.11 |

Data sourced from studies on cultured rat vascular smooth muscle cells.

These data clearly demonstrate that while N-terminal truncation up to residue 16 has minimal impact on receptor binding and cAMP stimulation, the integrity of the C-terminus and the cyclic structure formed by the disulfide bridge are paramount for the potent activity of Adrenomedullin. The fragment hAM-(22-52)-NH2 not only lacks agonistic activity but has been identified as an antagonist of the AM receptor[1].

Signaling Pathways and Experimental Workflows

The biological effects of Adrenomedullin and its fragments are mediated through a G-protein coupled receptor, which, upon ligand binding, activates adenylate cyclase to produce cAMP. This signaling cascade is a primary mechanism for its vasodilatory effects.

References

The Dichotomous Nature of Adrenomedullin (16-31): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenomedullin (B612762) (AM) is a 52-amino acid peptide hormone with a wide range of biological activities, primarily known for its potent vasodilatory effects.[1] It is involved in the regulation of blood pressure, fluid and electrolyte homeostasis, and has shown promise in the context of cardiovascular diseases.[2][3] The various biological functions of AM are mediated through its interaction with the calcitonin receptor-like receptor (CRLR) complexed with receptor activity-modifying proteins (RAMPs).[4][5] While the full-length peptide, AM(1-52), has been extensively studied, its fragments also exhibit biological activity, often with distinct and sometimes opposing effects. This technical guide focuses on the core biological functions of a specific fragment, Adrenomedullin (16-31), providing a comprehensive overview of its known activities, the experimental basis for these findings, and the underlying signaling mechanisms.

Core Biological Functions of Adrenomedullin (16-31)

The primary and most well-documented biological function of the Adrenomedullin (16-31) fragment is its pressor, or vasoconstrictive, activity, a stark contrast to the potent vasodilatory effect of the full-length AM(1-52) peptide.[6][7][8][9] This paradoxical effect highlights the critical role of the peptide's structure in determining its physiological function.

Cardiovascular Effects: A Pressor Response

Unlike its parent molecule, AM(16-31) induces a dose-dependent increase in systemic arterial pressure in rats.[6] This pressor effect is not a direct action on vascular smooth muscle but is mediated through the release of catecholamines and the subsequent activation of α-adrenergic receptors.[6] This activity is species-specific, as the pressor response is not observed in cats.[6][7]

Table 1: Cardiovascular Effects of Adrenomedullin (16-31) in Rats

| Parameter | Effect | Dose Range | Species | Reference |

| Systemic Arterial Pressure | Increase | 10-300 nmol/kg i.v. | Rat | [6] |

| Systemic Arterial Pressure | No significant effect | Up to 1000 nmol/kg i.v. | Cat | [6] |

Endocrine and Renal Effects

Current research provides limited specific information on the direct endocrine and renal effects of the Adrenomedullin (16-31) fragment. In studies on human adrenal zona glomerulosa, AM(16-31) was found to be ineffective at displacing the binding of full-length AM(1-52) and did not inhibit angiotensin-II-stimulated aldosterone (B195564) secretion.[10][11] This suggests that the (16-31) fragment does not directly modulate aldosterone release in the same manner as the full-length peptide. The diuretic and natriuretic effects observed with the full-length Adrenomedullin are not documented for the (16-31) fragment.[12][13][14]

Receptor Interaction and Signaling Pathways

The precise receptor interactions and downstream signaling pathways activated by Adrenomedullin (16-31) are not as clearly defined as those for AM(1-52). While full-length AM primarily signals through CRLR/RAMP2 and CRLR/RAMP3 complexes, leading to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) and nitric oxide (NO) production, the mechanism of AM(16-31) appears to be distinct.[15][16] The pressor effect in rats is mediated by an indirect mechanism involving catecholamine release, suggesting an interaction with the sympathetic nervous system rather than a direct engagement of the canonical AM receptors on vascular smooth muscle to induce vasoconstriction.[6]

Below is a diagram illustrating the proposed signaling pathway for the pressor effect of Adrenomedullin (16-31) in rats.

In contrast, the well-established vasodilatory signaling of the full-length Adrenomedullin (1-52) is depicted below for contextual comparison.

Experimental Protocols

The following provides a generalized methodology for investigating the cardiovascular effects of Adrenomedullin (16-31) based on published studies.

In Vivo Assessment of Cardiovascular Effects in Rats

Objective: To determine the effect of Adrenomedullin (16-31) on systemic arterial pressure.

Animal Model: Male Sprague-Dawley rats.

Procedure:

-

Anesthesia: Anesthetize rats with an appropriate anesthetic agent (e.g., pentobarbital (B6593769) sodium).

-

Catheterization: Insert catheters into the carotid artery for continuous monitoring of arterial blood pressure and into the jugular vein for intravenous administration of the test substance.

-

Hemodynamic Monitoring: Connect the arterial catheter to a pressure transducer to record mean arterial pressure (MAP).

-

Drug Administration: Following a stabilization period, administer intravenous bolus injections of Adrenomedullin (16-31) at increasing doses (e.g., 10, 30, 100, 300 nmol/kg).

-

Data Analysis: Record the peak change in MAP from the pre-injection baseline for each dose.

-

Pharmacological Blockade (Optional): To investigate the mechanism of action, pre-treat animals with pharmacological antagonists such as phentolamine (B1677648) (an α-adrenergic blocker) or reserpine (B192253) (to deplete catecholamine stores) before administering Adrenomedullin (16-31).[6]

The workflow for this experimental protocol is illustrated below.

Conclusion and Future Directions

The Adrenomedullin (16-31) fragment exhibits a fascinating and paradoxical biological activity compared to its parent peptide. Its pressor effect in rats, mediated by catecholamine release, underscores the importance of specific peptide domains in determining physiological responses. However, the current body of research on AM(16-31) is limited, with a significant knowledge gap regarding its effects on other physiological systems, its precise receptor interactions, and its potential physiological or pathophysiological roles.

Future research should focus on:

-

Elucidating the specific receptor(s) through which AM(16-31) mediates its effects.

-

Investigating the effects of AM(16-31) in other species and in various disease models.

-

Exploring the potential of AM(16-31) as a pharmacological tool to probe the functions of the sympathetic nervous system.

-

Determining if this fragment is endogenously produced and has a physiological role.

A deeper understanding of the biological functions of Adrenomedullin (16-31) will not only provide valuable insights into the structure-function relationship of the Adrenomedullin peptide family but may also open new avenues for therapeutic intervention.

References

- 1. Changes of adrenomedullin and natriuretic peptides in patients with adrenal medullary hyperplasia prior to and following pharmacological therapy and adrenalectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openaccesspub.org [openaccesspub.org]

- 3. Adrenomedullin and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cardiovascular effects of exogenous adrenomedullin and CGRP in Ramp and Calcrl deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Adrenomedullin and Adrenomedullin-Targeted Therapy As Treatment Strategies Relevant for Sepsis [frontiersin.org]

- 6. Adrenomedullin (16-31) has pressor activity in the rat but not the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. if-pan.krakow.pl [if-pan.krakow.pl]

- 8. scispace.com [scispace.com]

- 9. Frontiers | Targeting Adrenomedullin in Oncology: A Feasible Strategy With Potential as Much More Than an Alternative Anti-Angiogenic Therapy [frontiersin.org]

- 10. Inhibitory effect of adrenomedullin (ADM) on the aldosterone response of human adrenocortical cells to angiotensin-II: role of ADM(22-52)-sensitive receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ahajournals.org [ahajournals.org]

- 13. journals.physiology.org [journals.physiology.org]

- 14. abcepta.com [abcepta.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Clinical Potential of Adrenomedullin Signaling in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of Adrenomedullin (16-31): A Technical Guide for Researchers

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenomedullin (AM) is a potent vasodilatory peptide with a well-established role in cardiovascular homeostasis. Its effects are mediated through a complex of the calcitonin receptor-like receptor (CRLR) and receptor activity-modifying proteins (RAMPs). While the physiological functions of the full-length 52-amino acid peptide have been extensively studied, the biological significance of its fragments remains a subject of investigation. This technical guide focuses on a specific fragment, Adrenomedullin (16-31) [AM(16-31)], providing a comprehensive overview of its known physiological effects, particularly highlighting the stark contrast between findings in animal models and the current understanding in humans. This document synthesizes the available quantitative data, outlines detailed experimental protocols for its study, and visualizes the pertinent signaling pathways and experimental workflows to facilitate further research into this intriguing peptide fragment.

Introduction to Adrenomedullin and its Receptors

Adrenomedullin is a 52-amino acid peptide hormone that belongs to the calcitonin gene-related peptide (CGRP) family.[1][2] It is widely expressed in various tissues, including the adrenal medulla, vascular endothelium, and smooth muscle cells.[2] Full-length AM is recognized as one of the most potent endogenous vasodilators, playing a crucial role in blood pressure regulation, fluid and electrolyte balance, and cellular growth.[3][4]

The biological effects of AM are mediated by a heterodimeric G protein-coupled receptor complex. This complex consists of the calcitonin receptor-like receptor (CRLR) and one of two receptor activity-modifying proteins, RAMP2 or RAMP3.[2] The association of CRLR with RAMP2 forms the AM1 receptor, while its association with RAMP3 constitutes the AM2 receptor.[5] CRLR can also associate with RAMP1 to form the CGRP receptor, for which AM has some affinity.[2][6]

The primary signaling cascade initiated by AM binding to its receptors involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4] This, in turn, activates Protein Kinase A (PKA). In vascular smooth muscle cells, this cascade results in relaxation and vasodilation.[7] Additionally, AM can stimulate nitric oxide (NO) synthesis in endothelial cells, further contributing to its vasodilatory effect.[4]

Adrenomedullin (16-31): A Fragment with Contrasting Activities

Adrenomedullin (16-31) is a peptide fragment corresponding to amino acid residues 16 through 31 of the full-length human adrenomedullin.[8] This fragment notably contains the disulfide bridge between cysteine residues at positions 16 and 21, which is crucial for the structural integrity of the ring structure in the full-length peptide.[1] While some literature refers to AM(16-31) as an inhibitory peptide fragment, concrete evidence of its antagonist activity at human AM receptors, including quantitative binding data, is not available in publicly accessible literature.

The most definitive physiological role for AM(16-31) comes from animal studies, which have revealed a surprising, species-specific pressor (vasoconstrictive) effect, in stark contrast to the vasodilatory nature of the parent molecule.

Physiological Effects in Animal Models

In vivo studies in rats have demonstrated that intravenous administration of AM(16-31) induces a dose-dependent increase in systemic arterial pressure.[9] This pressor effect is believed to be mediated by the release of catecholamines, as it is significantly attenuated by the administration of phentolamine (B1677648) (an α-adrenergic antagonist) or reserpine (B192253) (a substance that depletes catecholamine stores).[9] It is noteworthy that this vasoconstrictive action is not universal across species, as the same study reported no significant effect on systemic arterial pressure in cats, even at high doses.[9]

Physiological Role in Humans: An Unresolved Question

Currently, there is a significant lack of data regarding the physiological role of Adrenomedullin (16-31) in humans. No clinical trials or in vivo human studies focusing specifically on this fragment have been published. Therefore, the pressor effect observed in rats cannot be extrapolated to humans, and the physiological relevance of endogenous or exogenous AM(16-31) in human physiology remains an open area for investigation.

Quantitative Data

The available quantitative data for Adrenomedullin (16-31) is limited and primarily derived from in vivo studies in rats.

| Parameter | Species | Model | Doses | Observed Effect | Reference |

| Change in Systemic Arterial Pressure | Rat | In vivo, intravenous injection | 10-300 nmol/kg | Dose-dependent increase | [9] |

| Potency Comparison | Rat | In vivo | N/A | Approximately 10-fold less potent than norepinephrine | [9] |

| Change in Systemic Arterial Pressure | Cat | In vivo, intravenous injection | Up to 1,000 nmol/kg | No significant effect | [9] |

Table 1: Summary of Quantitative Data for Adrenomedullin (16-31)

Signaling Pathways

The signaling pathways described below are for the full-length Adrenomedullin. Should AM(16-31) act as a competitive antagonist, it would block these pathways. If it possesses a unique mechanism of action in humans, as suggested by the rat pressor effect, the corresponding signaling cascade is yet to be elucidated.

Canonical Adrenomedullin Signaling Pathway

Caption: Canonical Adrenomedullin Signaling Pathway.

Nitric Oxide-Mediated Adrenomedullin Signaling

Caption: Nitric Oxide-Mediated Adrenomedullin Signaling.

Experimental Protocols

The following protocols are detailed methodologies for key experiments that would be essential for elucidating the physiological role of Adrenomedullin (16-31) in humans. These are adapted from standard practices in the field for studying peptide-receptor interactions and in vivo physiological effects.

Radioligand Binding Assay for AM(16-31)

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of AM(16-31) for the human AM1 receptor (CRLR/RAMP2).

Materials:

-

HEK293 cells stably co-expressing human CRLR and RAMP2.

-

Cell culture reagents.

-

Membrane preparation buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, and protease inhibitor cocktail.

-

Binding buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.2% BSA.

-

Radioligand: [125I]-Adrenomedullin (human).

-

Non-labeled ("cold") Adrenomedullin (16-31).

-

Non-labeled full-length Adrenomedullin (for determining non-specific binding).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Filtration apparatus.

-

Gamma counter.

Methodology:

-

Membrane Preparation:

-

Culture HEK293-hCRLR/hRAMP2 cells to confluence.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer and determine protein concentration (e.g., via Bradford assay). Store at -80°C.

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

-

For all wells, add 50 µg of membrane protein.

-

Add a fixed concentration of [125I]-Adrenomedullin (e.g., 25 pM).

-

For non-specific binding wells, add a high concentration of unlabeled full-length Adrenomedullin (e.g., 1 µM).

-

For competitive binding wells, add increasing concentrations of unlabeled Adrenomedullin (16-31) (e.g., from 10^-12 M to 10^-5 M).

-

Incubate at room temperature for 2 hours to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of AM(16-31).

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental Workflow for Radioligand Binding Assay.

In Vivo Cardiovascular Effects in Humans

This protocol is a hypothetical design for a Phase I clinical trial to assess the safety and cardiovascular effects of intravenously administered AM(16-31) in healthy human volunteers. This would be a double-blind, placebo-controlled, dose-escalation study.

Study Population:

-

Healthy male and female volunteers, aged 18-55 years.

-

Exclusion criteria: history of cardiovascular disease, hypertension, renal or hepatic impairment, smoking.

Methodology:

-

Subject Preparation:

-

Subjects fast for at least 8 hours prior to the study.

-

An intravenous catheter is placed in each arm (one for infusion, one for blood sampling).

-

Continuous monitoring of electrocardiogram (ECG), heart rate, and blood pressure (via an arterial line) is initiated.

-

-

Infusion Protocol:

-

After a baseline monitoring period of 30 minutes, a continuous intravenous infusion of either AM(16-31) or placebo (saline) is started.

-

The study would consist of multiple cohorts, with each cohort receiving a progressively higher dose of AM(16-31) (e.g., starting from a low dose and escalating after safety review).

-

The infusion is maintained for a set period (e.g., 60 minutes).

-

-

Data Collection:

-

Hemodynamic parameters (blood pressure, heart rate) are recorded continuously.

-

Blood samples are drawn at regular intervals to measure plasma concentrations of AM(16-31), catecholamines (epinephrine, norepinephrine), and other relevant biomarkers.

-

Subjects are monitored for any adverse events.

-

-

Data Analysis:

-

Analyze changes in hemodynamic parameters from baseline for each dose group compared to placebo.

-

Correlate plasma concentrations of AM(16-31) with any observed physiological effects.

-

Assess the dose-response relationship for any observed effects.

-

Caption: Workflow for a Phase I Clinical Trial of AM(16-31).

Conclusion and Future Directions

Adrenomedullin (16-31) presents a fascinating case of a peptide fragment with biological activity that may diverge significantly from its parent molecule. The pressor effect observed in rats, mediated by catecholamine release, is a compelling finding that warrants further investigation. However, the pronounced species differences and the current void of data in humans mean that its physiological role in human health and disease is entirely speculative.

For researchers and drug development professionals, AM(16-31) represents an unexplored area with potential for novel discoveries. The immediate priorities for future research should be:

-

Determine the binding characteristics of AM(16-31) at human AM and CGRP receptors. This is a fundamental step to understand its potential as an agonist or antagonist.

-

Investigate the physiological effects of AM(16-31) in human tissues and cells in vitro. This would provide crucial information before any in vivo human studies are considered.

-

If a specific binding site or physiological effect is identified, elucidate the downstream signaling pathways.

By systematically addressing these knowledge gaps, the scientific community can begin to unravel the physiological role of Adrenomedullin (16-31) in humans and evaluate its potential as a therapeutic target or agent.

References

- 1. academic.oup.com [academic.oup.com]

- 2. scispace.com [scispace.com]

- 3. Adrenomedullin and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Frontiers | Targeting Adrenomedullin in Oncology: A Feasible Strategy With Potential as Much More Than an Alternative Anti-Angiogenic Therapy [frontiersin.org]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. openaccesspub.org [openaccesspub.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Adrenomedullin (16-31) has pressor activity in the rat but not the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

Adrenomedullin (16-31): A Technical Guide on its Mechanism of Action in Vascular Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenomedullin (B612762) (AM) is a potent vasodilator peptide with a significant role in cardiovascular homeostasis. However, not all fragments of this peptide share its characteristic function. This technical guide provides an in-depth analysis of the mechanism of action of Adrenomedullin (16-31) [AM(16-31)], a key fragment containing the intramolecular disulfide bridge. In stark contrast to the full-length peptide, AM(16-31) exhibits pressor (vasoconstrictor) activity in certain vascular beds, particularly in rats. This document details its receptor interactions, contrasts its signaling pathways with those of full-length AM, summarizes the biological activities of various AM fragments, and provides standardized protocols for its experimental investigation.

Introduction to Adrenomedullin and the AM(16-31) Fragment

Adrenomedullin is a 52-amino acid peptide hormone belonging to the calcitonin gene-related peptide (CGRP) family. It is widely expressed by vascular endothelial and smooth muscle cells and exerts potent, long-lasting vasodilation. The structure of AM features a six-membered ring formed by a disulfide bond between cysteine-16 and cysteine-21, a feature essential for its biological activity.

The fragment Adrenomedullin (16-31) encompasses this critical ring structure. Studies have revealed that this particular fragment does not act as a vasodilator. Instead, it has been shown to possess pressor activity, inducing an increase in systemic arterial pressure in rats. This paradoxical effect highlights a complex structure-activity relationship within the adrenomedullin peptide family and suggests a distinct mechanism of action in vascular cells compared to the parent molecule.

Receptor Interaction and Binding Profile

Full-length Adrenomedullin (AM) and CGRP mediate their effects through a common receptor component, the calcitonin receptor-like receptor (CRLR), a class B G-protein coupled receptor (GPCR). Ligand specificity is conferred by a family of single-transmembrane accessory proteins called Receptor Activity-Modifying Proteins (RAMPs).

-

AM1 Receptor: CRLR + RAMP2

-

AM2 Receptor: CRLR + RAMP3

-

CGRP Receptor: CRLR + RAMP1

Adrenomedullin (16-31) has been reported to have an appreciable affinity for the CGRP1 receptor (CRLR/RAMP1). However, its pressor effect is inconsistent with the known vasodilatory action of CGRP receptor agonism. This suggests several possibilities:

-

AM(16-31) may act as a biased agonist at the CGRP receptor, activating a non-canonical signaling pathway that leads to vasoconstriction.

-

It could function as an antagonist at a constitutively active CGRP receptor that maintains a basal level of vasodilation.

-

AM(16-31) might interact with a yet-unidentified receptor subtype or a different class of receptors in the vascular smooth muscle to mediate its pressor effects.

Further research is required to fully elucidate the precise receptor pharmacology of AM(16-31) that underlies its vasoconstrictor activity.

Signaling Pathways: A Tale of Two Effects

The signaling pathways activated by AM(16-31) diverge significantly from the well-characterized vasodilatory cascade of full-length Adrenomedullin.

Established Vasodilator Pathway of Full-Length Adrenomedullin

Full-length AM primarily signals through Gs protein coupling upon binding to the AM1 receptor on endothelial and vascular smooth muscle cells.

-

In Endothelial Cells: Activation of Gs leads to adenylyl cyclase (AC) activation, increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP). This activates Protein Kinase A (PKA), which in turn phosphorylates and activates endothelial nitric oxide synthase (eNOS). The resulting nitric oxide (NO) diffuses to adjacent vascular smooth muscle cells (VSMCs), where it activates guanylyl cyclase, increases cGMP, and promotes vasorelaxation. Full-length AM can also induce calcium mobilization in endothelial cells, further contributing to eNOS activation.

-

In Vascular Smooth Muscle Cells (VSMCs): Direct activation of the AM receptor on VSMCs also stimulates the Gs-AC-cAMP-PKA pathway. PKA activation leads to the inhibition of myosin light chain kinase (MLCK) and the opening of potassium channels, resulting in hyperpolarization and smooth muscle relaxation.

Postulated Vasoconstrictor Pathway of AM(16-31)

The precise signaling cascade for AM(16-31)-induced vasoconstriction is not yet fully defined. However, based on its physiological effect, a plausible mechanism involves Gq protein signaling in VSMCs, a common pathway for vasoconstrictors.

A hypothesized pathway is as follows:

-

AM(16-31) binds to its receptor on the VSMC surface.

-

The receptor couples to a Gq protein, activating Phospholipase C (PLC).

-

PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.

-

Elevated intracellular Ca2+ binds to calmodulin, which in turn activates MLCK.

-

MLCK phosphorylates the myosin light chain, promoting actin-myosin cross-bridge cycling and resulting in smooth muscle contraction and vasoconstriction.

The following diagram illustrates the contrasting pathways of full-length AM and the postulated mechanism for AM(16-31).

Caption: Contrasting signaling pathways of full-length AM and AM(16-31).

Data Presentation: Biological Activities of Adrenomedullin Fragments

Quantitative kinetic or affinity data for AM(16-31) is sparse in the literature. The table below summarizes the reported qualitative biological activities of various AM fragments, highlighting the unique pressor effect of the 16-31 region.

| Peptide Fragment | Key Structural Features | Primary Vascular Effect | Reference(s) |

| AM (1-52) | Full-length peptide | Potent Vasodilation | |

| AM (13-52) | Lacks N-terminus, retains ring and C-terminus | Vasodilation | |

| AM (22-52) | Lacks N-terminus and ring structure | Receptor Antagonist (weak) | |

| AM (16-31) | Contains the disulfide-bridged ring | Vasoconstriction (Pressor Activity in rats) | |

| AM (15-22) | Contains the ring structure | Pressor Activity (mediated by catecholamine release) |

Experimental Protocols

Investigating the mechanism of action of AM(16-31) requires specific experimental assays to characterize its binding, signaling, and functional effects.

Experimental Workflow: Wire Myography for Vasoreactivity

Wire myography is the gold-standard ex vivo technique to assess the contractile or relaxant properties of vasoactive compounds on isolated small resistance arteries.

Caption: Standard workflow for a wire myography experiment.

Detailed Protocol:

-

Solutions:

-

Physiological Salt Solution (PSS): Contains (in mM) 119 NaCl, 4.7 KCl, 1.17 MgSO4, 25 NaHCO3, 1.18 KH2PO4, 2.5 CaCl2, 5.5 glucose. Aerated with 95% O2 / 5% CO2 to maintain pH 7.4.

-

High Potassium PSS (KPSS): PSS with equimolar substitution of NaCl with KCl to induce depolarization.

-

-

Procedure:

-

Isolate a resistance artery (e.g., third-order mesenteric artery from a rat) and place it in ice-cold PSS.

-

Dissect 2 mm segments and mount them on the wires of a multi-wire myograph system (e.g., DMT).

-

Submerge the mounted vessel in PSS at 37°C, aerated with 95% O2 / 5% CO2.

-

Perform a normalization procedure to determine the optimal resting tension for the vessel.

-

Allow the vessel to equilibrate at this tension for at least 30 minutes.

-

Assess vessel viability by eliciting a contractile response with KPSS.

-

To test the vasoconstrictor effect, pre-constrict vessels to a submaximal level if necessary, then add AM(16-31) in a cumulative, dose-dependent manner (e.g., 10⁻¹⁰ M to 10⁻⁶ M).

-

Record the isometric tension using a force transducer and data acquisition software.

-

Analyze the data to generate a concentration-response curve.

-

Radioligand Receptor Binding Assay

This assay quantifies the binding of a radiolabeled ligand to its receptor in a cell or tissue preparation.

Materials:

-

Cell line or tissue homogenate expressing the target receptor (e.g., CGRP receptor).

-

Radiolabeled Ligand: [¹²⁵I]-CGRP or a custom synthesized [¹²⁵I]-AM(16-31).

-

Unlabeled Competitor: Cold AM(16-31) and/or CGRP.

-

Binding Buffer: e.g., Tris-HCl buffer with protease inhibitors and BSA.

-

Filtration apparatus (e.g., Brandel cell harvester) with glass fiber filters.

Procedure:

-

Incubate a fixed concentration of radiolabeled ligand with the membrane preparation in binding buffer.

-

For competition assays, include increasing concentrations of unlabeled AM(16-31) in parallel tubes.

-

To determine non-specific binding, add a high concentration of an unlabeled standard ligand (e.g., CGRP) to a set of control tubes.

-

Incubate at a set temperature (e.g., 22°C) for a sufficient time to reach equilibrium (e.g., 45-60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing quickly with ice-cold buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate specific binding by subtracting non-specific binding from total binding. Analyze competition data using non-linear regression to determine the inhibition constant (Ki).

Intracellular cAMP Measurement

A competitive enzyme immunoassay (EIA/ELISA) is commonly used to measure changes in intracellular cAMP levels in response to ligand stimulation.

Materials:

-

Cultured vascular cells (endothelial or smooth muscle).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX or RO-20-1724) to prevent cAMP degradation.

-

AM(16-31) and control agonists (e.g., full-length AM, Forskolin).

-

Commercial cAMP ELISA kit.

-

Cell Lysis Buffer.

Procedure:

-

Seed vascular cells in a multi-well plate and grow to confluence.

-

Pre-incubate cells with a PDE inhibitor (e.g., 1 mM IBMX) for 30 minutes to block cAMP breakdown.

-

Stimulate the cells with various concentrations of AM(16-31) for a short period (e.g., 10-15 minutes). Include full-length AM as a positive control for cAMP increase and a vehicle-only negative control.

-

Terminate the stimulation and lyse the cells using the lysis buffer provided in the kit.

-

Perform the competitive ELISA according to the manufacturer's protocol. This typically involves incubating the cell lysate with an anti-cAMP antibody and a fixed amount of enzyme-labeled cAMP.

-

After washing, add a substrate and measure the resulting signal (colorimetric or chemiluminescent) with a plate reader.

-

Calculate the cAMP concentration in each sample based on a standard curve. The signal is inversely proportional to the amount of cAMP in the sample.

Conclusion

The Adrenomedullin (16-31) fragment represents a fascinating departure from the canonical function of its parent peptide. While full-length Adrenomedullin is a well-established vasodilator that signals primarily through the Gs-cAMP pathway, AM(16-31) induces a pressor response in rats, suggesting a vasoconstrictive mechanism of action. Its affinity for the CGRP receptor, coupled with its opposing functional output, points towards a complex pharmacological profile that may involve biased agonism or interaction with alternative receptor systems. The elucidation of its precise signaling cascade, likely distinct from the cAMP pathway and potentially involving Gq-mediated calcium mobilization, remains a key area for future investigation. The protocols and data presented in this guide offer a framework for researchers to further explore the unique vascular biology of this peptide fragment, which may hold implications for understanding the nuanced regulation of vascular tone and for the development of novel cardiovascular therapeutics.

Adrenomedullin (16-31): A Technical Guide to Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding characteristics and associated signaling pathways of Adrenomedullin (B612762) (16-31) [AM(16-31)]. Adrenomedullin itself is a 52-amino acid peptide belonging to the calcitonin gene-related peptide (CGRP) family, known for its potent vasodilatory effects.[1][2] The fragment AM(16-31) represents a specific region of the parent peptide and exhibits distinct biological activities. This document details its interaction with the CGRP receptor system, summarizes available binding data, outlines standard experimental protocols for its study, and illustrates the relevant cellular signaling cascades.

Adrenomedullin Receptor System Overview

Adrenomedullin and its related peptides exert their effects through a unique family of G protein-coupled receptors (GPCRs). These receptors are heterodimers, composed of the Calcitonin Receptor-Like Receptor (CLR) and one of three Receptor Activity-Modifying Proteins (RAMPs).[3][4][5] The specific RAMP determines the ligand selectivity of the receptor complex:

-

CGRP Receptor: Formed by the association of CLR and RAMP1. It has a high affinity for CGRP and a notable affinity for Adrenomedullin.[3][5][6]

-

AM₁ Receptor: Formed by the association of CLR and RAMP2. It is highly selective for Adrenomedullin.[4][6]

-

AM₂ Receptor: Formed by the association of CLR and RAMP3. It binds Adrenomedullin and also shows an appreciable affinity for βCGRP.[4][6]

AM(16-31) is a fragment of human Adrenomedullin that has been shown to have an appreciable affinity for the CGRP1 receptor.[7][8][9] Unlike the full-length peptide which is a potent vasodilator, AM(16-31) has been observed to possess pressor activity (an increase in blood pressure) in rats, suggesting it may act as an antagonist or a biased agonist at the CGRP receptor.[4][7][9]

Receptor Binding Affinity and Kinetics

The precise quantitative binding affinity and kinetic parameters for Adrenomedullin (16-31) are not extensively documented in publicly available literature. However, data from related Adrenomedullin peptides and fragments provide essential context for understanding its potential interactions. Binding affinity is typically reported as the dissociation constant (Kd), the inhibitor constant (Ki), or the half-maximal inhibitory concentration (IC50). Kinetics are defined by the association rate constant (kon) and the dissociation rate constant (koff).

While specific data for AM(16-31) is sparse, the following table summarizes binding parameters for full-length Adrenomedullin and other relevant fragments to illustrate the typical range of affinities within this peptide family.

Table 1: Binding Affinity of Adrenomedullin and Related Peptides

| Ligand | Receptor/Tissue | Assay Type | Parameter | Value | Reference |

| Rat ADM (1-50) | Rat Testis Membranes | Saturation Binding | Kd | 162.57 ± 7.09 pM | [10] |

| Rat ADM (1-50) | Rat Testis Membranes | Competition Assay | IC50 | 0.252 nM | [10] |

| Human AM (22-52) | Rat Testis Membranes | Competition Assay | IC50 | 1.22 nM | [10] |

| Human CALCA (8-37) | Rat Testis Membranes | Competition Assay | IC50 | 16.1 nM | [10] |

| DTPA-AM | MCF-7 Cells | Competition Assay | IC50 | 19 nM | [11] |

| 99mTc-PulmoBind | Lung Homogenates | Saturation Binding | Kd | 2.6 ± 0.8 nM | [12] |

| (S-99mTc-S)-AM | Lung Homogenates | Saturation Binding | Kd | 0.17 ± 0.07 nM | [12] |

Note: This table provides context using related compounds due to the limited availability of specific binding data for AM(16-31).

Experimental Protocol: Competitive Radioligand Binding Assay

Characterizing the binding affinity of a ligand like AM(16-31) is commonly achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled ligand (the "competitor," e.g., AM(16-31)) to displace a radiolabeled ligand from the target receptor.

Detailed Methodology

-

Membrane Preparation:

-

Tissues or cultured cells expressing the CGRP receptor (e.g., SK-N-MC cells, or HEK293 cells transfected with CLR and RAMP1) are harvested.[13][14]

-

The material is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[15]

-

The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[15]

-

The membrane pellet is washed, resuspended in a suitable buffer, and protein concentration is determined using a standard method like the BCA assay.[15] Aliquots are stored at -80°C.

-

-

Assay Setup:

-

The assay is performed in a 96-well plate format in a final volume of 250 µL.[15]

-

To each well, the following are added in order:

-

150 µL of the membrane preparation (typically 5-100 µg of protein) diluted in binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[15]

-

50 µL of the unlabeled competitor (AM(16-31)) at various concentrations (typically a serial dilution from 1 pM to 10 µM) or buffer alone for determining total binding.

-

50 µL of a known concentration of a suitable radioligand (e.g., ¹²⁵I-CGRP or ¹²⁵I-Adrenomedullin) near its Kd value.[10][15]

-

-

Non-specific binding is determined in parallel wells containing a high concentration of an unlabeled standard ligand (e.g., 1 µM of unlabeled CGRP).

-

-

Incubation:

-

The plate is incubated for a set period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[15]

-

-

Filtration and Washing:

-

Quantification:

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as specific binding (as a percentage of maximum) versus the log concentration of the competitor (AM(16-31)).

-

A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value.[15]

-

The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adrenomedullin Receptor Signaling Pathways

Activation of CLR/RAMP receptor complexes by an agonist like Adrenomedullin or CGRP initiates several downstream signaling cascades.[1] The primary pathway involves the Gαs protein, leading to cAMP production.[16][17] However, other pathways, including those involving nitric oxide and MAP kinase, are also engaged.[1][18]

-

cAMP/PKA Pathway: The canonical pathway involves the activation of adenylyl cyclase (AC) by the Gαs subunit, which converts ATP to cyclic AMP (cAMP).[17] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various intracellular targets, ultimately leading to effects like vasodilation in vascular smooth muscle cells.[16]

-

PI3K/Akt and NO/cGMP Pathways: Adrenomedullin can also activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway in endothelial cells.[18] This leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), which produces nitric oxide (NO).[16][18] NO, a diffusible gas, travels to adjacent smooth muscle cells, where it activates soluble guanylate cyclase (sGC) to produce cyclic GMP (cGMP). cGMP in turn activates Protein Kinase G (PKG), contributing to vasodilation.[18]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is also implicated in Adrenomedullin signaling and is often associated with cellular growth and angiogenic actions.[1]

Logical Role of Adrenomedullin (16-31) as an Antagonist

Given its observed pressor activity in rats, AM(16-31) likely functions as a competitive antagonist at the CGRP receptor.[7][9] In this role, it would bind to the receptor but fail to induce the conformational change necessary for G-protein activation. By occupying the binding site, it prevents the endogenous agonist (CGRP) from binding and initiating the downstream signaling cascade that leads to vasodilation. The net effect is a blockade of the vasodilatory tone mediated by CGRP, which can result in a relative increase in vascular resistance and blood pressure.

Conclusion and Future Directions

Adrenomedullin (16-31) is a biologically active fragment of Adrenomedullin that primarily interacts with the CGRP receptor. While its physiological effects suggest an antagonistic role, a significant gap exists in the literature regarding its specific binding affinity (Kd, Ki) and kinetic parameters (kon, koff). The experimental protocols and signaling pathways detailed in this guide provide a framework for researchers to investigate these properties further.

Future research should focus on performing comprehensive saturation and competitive binding assays using purified AM(16-31) to establish its affinity and selectivity profile across the CGRP, AM₁, and AM₂ receptors. Kinetic studies using techniques like surface plasmon resonance would provide valuable data on its association and dissociation rates. Elucidating these fundamental pharmacological properties is critical for understanding the unique biological function of AM(16-31) and evaluating its potential as a pharmacological tool or therapeutic agent in cardiovascular and related research.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. academic.oup.com [academic.oup.com]

- 3. scispace.com [scispace.com]

- 4. Frontiers | Targeting Adrenomedullin in Oncology: A Feasible Strategy With Potential as Much More Than an Alternative Anti-Angiogenic Therapy [frontiersin.org]

- 5. Calcitonin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. academic.oup.com [academic.oup.com]

- 11. e-century.us [e-century.us]

- 12. SPECT and PET imaging of adrenomedullin receptors: a promising strategy for studying pulmonary vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CGRP Receptor | DC Chemicals [dcchemicals.com]

- 14. researchgate.net [researchgate.net]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. mdpi.com [mdpi.com]

- 17. Evidence for a functional adrenomedullin signaling pathway in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Adrenomedullin and Adrenomedullin-Targeted Therapy As Treatment Strategies Relevant for Sepsis [frontiersin.org]

Signaling Pathways Activated by Adrenomedullin (16-31): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenomedullin (B612762) (AM) is a pleiotropic peptide hormone with a well-documented role in vasodilation. However, specific fragments of AM can elicit distinct, and sometimes opposing, physiological effects. This technical guide focuses on the signaling pathways activated by the Adrenomedullin fragment (16-31) (AM (16-31)). Contrary to the hypotensive effects of the full-length peptide, AM (16-31) has been observed to induce a pressor response in certain species, notably in rats. This guide elucidates the current understanding of the signaling mechanisms initiated by AM (16-31), moving from its interaction with receptors to the downstream physiological outcomes. The available quantitative data is summarized, and detailed experimental protocols for key cited experiments are provided to facilitate further research in this area.

Introduction to Adrenomedullin (16-31)

Adrenomedullin is a 52-amino acid peptide belonging to the calcitonin gene-related peptide (CGRP) superfamily. It is processed from a larger precursor, preproadrenomedullin. While full-length AM (1-52) is a potent vasodilator, the fragment encompassing amino acids 16-31, human AM (16-31), exhibits pressor activity in rats, causing an increase in systemic arterial pressure.[1][2] This paradoxical effect highlights the complex structure-function relationship of adrenomedullin-derived peptides and suggests the activation of distinct signaling pathways. Understanding these pathways is crucial for the development of targeted therapeutics that can modulate the cardiovascular system.

The Indirect Signaling Pathway of Adrenomedullin (16-31)

Current evidence strongly suggests that the pressor effect of AM (16-31) is not mediated by a direct signaling cascade leading to vasoconstriction in vascular smooth muscle cells. Instead, it operates through an indirect mechanism involving the release of catecholamines.[1]

Proposed Mechanism of Action

The primary mechanism of action for the vasoconstrictive effects of AM (16-31) in rats is the stimulation of catecholamine release, likely from the adrenal medulla. These released catecholamines, norepinephrine (B1679862) and epinephrine, then act on α-adrenergic receptors on vascular smooth muscle cells to induce vasoconstriction and an increase in blood pressure.[1] This hypothesis is supported by findings that the pressor response to AM (16-31) is significantly attenuated by the α-adrenergic antagonist phentolamine (B1677648) and by reserpine (B192253), a drug that depletes catecholamine stores.[1]

While the direct receptor for AM (16-31) on chromaffin cells of the adrenal medulla has not been definitively identified, full-length adrenomedullin is known to stimulate catecholamine release through CGRP1 receptors, a mechanism involving the activation of the adenylate cyclase/PKA signaling pathway.[3] Given that AM (16-31) has an appreciable affinity for the CGRP1 receptor, it is plausible that it initiates a similar signaling cascade in the adrenal medulla to trigger catecholamine exocytosis.[2]

Quantitative Data

The available quantitative data on the biological activity of Adrenomedullin (16-31) is limited. The primary data comes from in vivo studies measuring its pressor effects in rats.

| Parameter | Species | Value | Conditions | Reference |

| Pressor Activity | ||||

| Dose Range | Rat | 10-300 nmol/kg i.v. | Dose-dependent increase in systemic arterial pressure | [1] |

| Potency Comparison | Rat | ~10-fold less potent than norepinephrine | On a nanomole basis | [1] |

| Effect of Antagonists | ||||

| Phentolamine | Rat | - | Significantly reduced the pressor response to AM (16-31) | [1] |

| Reserpine | Rat | - | Significantly reduced the pressor response to AM (16-31) | [1] |

| In vitro Signaling | ||||

| cAMP Production | - | Ineffective | cAMP-based signal assay | [4] |

Experimental Protocols

Assessment of Pressor Activity of Adrenomedullin (16-31) in Rats

This protocol is based on the methodology described by Champion et al. (1997).

Objective: To determine the effect of Adrenomedullin (16-31) on systemic arterial pressure in anesthetized rats.

Materials:

-

Male Sprague-Dawley rats

-

Adrenomedullin (16-31), human

-

Norepinephrine

-

Phentolamine

-

Reserpine

-

Anesthetic (e.g., sodium pentobarbital)

-

Saline (0.9% NaCl)

-

Polyethylene tubing for cannulation

-

Pressure transducer

-

Data acquisition system

Procedure:

-

Animal Preparation: Anesthetize the rat (e.g., sodium pentobarbital, 30 mg/kg i.p.).

-

Cannulation:

-

Cannulate the trachea to ensure a patent airway.

-

Cannulate a jugular vein for intravenous administration of peptides and drugs.

-

Cannulate a carotid artery and connect the cannula to a pressure transducer to monitor systemic arterial pressure.

-

-

Stabilization: Allow the animal to stabilize for at least 30 minutes after surgical procedures.

-

Dose-Response to Adrenomedullin (16-31):

-

Administer increasing doses of AM (16-31) (e.g., 10, 30, 100, 300 nmol/kg i.v.).

-

Record the change in mean arterial pressure for each dose.

-

Allow sufficient time between doses for the blood pressure to return to baseline.

-

-

Potency Comparison with Norepinephrine:

-